molecular formula C17H13F3N2O3S B3482382 METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE

Cat. No.: B3482382
M. Wt: 382.4 g/mol
InChI Key: ATBWDYOAJMTKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of cyano, trifluoromethyl, and furoate groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE typically involves multiple steps, including the formation of the cyclopenta[c]pyridine core, introduction of the cyano and trifluoromethyl groups, and subsequent attachment of the furoate moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopenta[c]pyridine core.

    Nucleophilic substitution: to introduce the cyano group.

    Radical trifluoromethylation: to add the trifluoromethyl group.

    Esterification: to attach the furoate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound’s cyano and trifluoromethyl groups may play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE is unique due to its specific combination of functional groups and structural features. The presence of the cyano, trifluoromethyl, and furoate groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c1-24-16(23)13-6-5-9(25-13)8-26-15-12(7-21)10-3-2-4-11(10)14(22-15)17(18,19)20/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBWDYOAJMTKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=C(C3=C(CCC3)C(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 4
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 6
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE

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